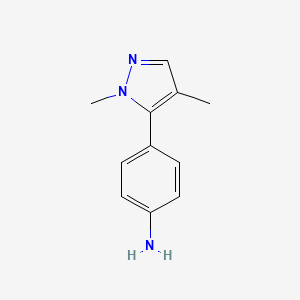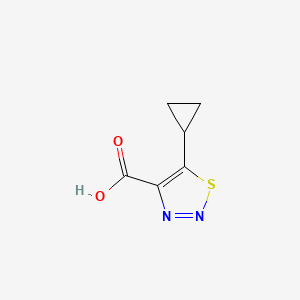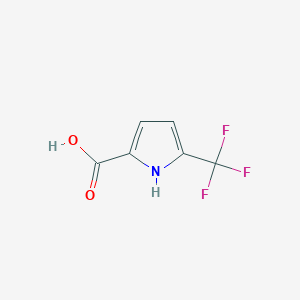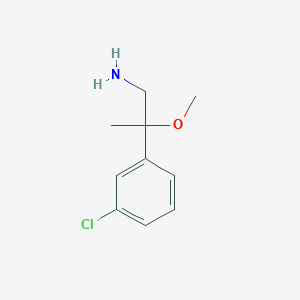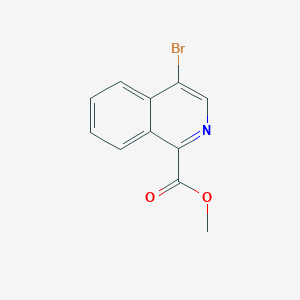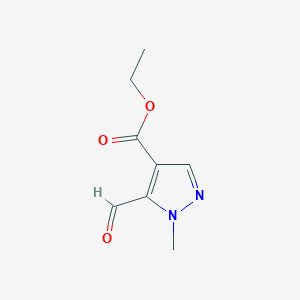![molecular formula C10H13NO3 B1530744 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide CAS No. 1141930-90-6](/img/structure/B1530744.png)
4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide
概要
説明
4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with hydroxyl groups at the 4-position of the benzene ring and the 2-position of the propyl chain, making it a unique molecule with interesting properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated with acetic anhydride to produce benzamide.
Hydroxylation: The benzamide undergoes hydroxylation at the 4-position to introduce the hydroxyl group, resulting in 4-hydroxybenzamide.
Chiral Synthesis: The chiral center at the 2-position of the propyl chain is introduced using a chiral auxiliary or a chiral catalyst, resulting in the (2S)-2-hydroxypropyl group.
Amide Formation: The final step involves coupling the 4-hydroxybenzamide with the (2S)-2-hydroxypropylamine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to make the process more sustainable.
化学反応の分析
Types of Reactions: 4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Hydroxybenzoic acid and 4-hydroxybenzaldehyde are common products.
Reduction: 4-Hydroxy-N-[(2S)-2-hydroxypropyl]aniline is a major product.
Substitution: Various substituted benzamides can be formed depending on the reagents used.
科学的研究の応用
4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the role of benzamide derivatives in cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups and the amide group play a crucial role in its biological activity. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
類似化合物との比較
4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide can be compared with other similar compounds, such as:
4-Hydroxybenzamide: Lacks the chiral center at the 2-position.
N-[(2S)-2-hydroxypropyl]benzamide: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-N-[(2R)-2-hydroxypropyl]benzamide: Enantiomer with the opposite configuration at the chiral center.
These compounds differ in their chemical structure and, consequently, their biological activity and applications.
特性
IUPAC Name |
4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFEEOHVNIUEK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


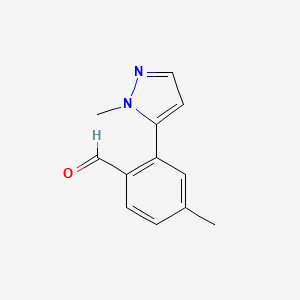

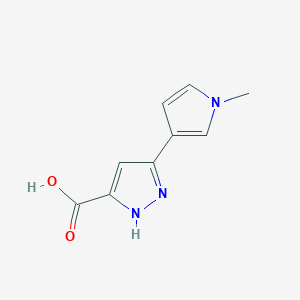
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
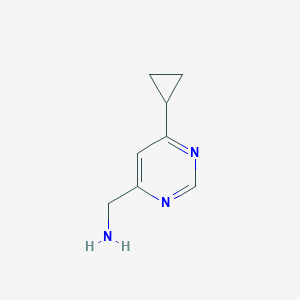
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
